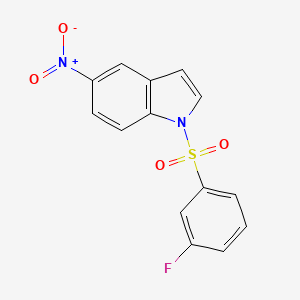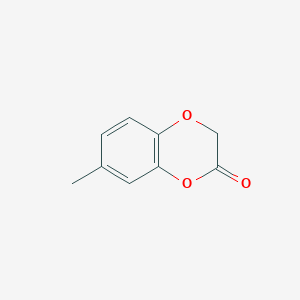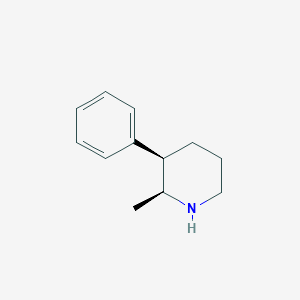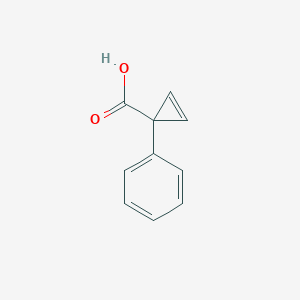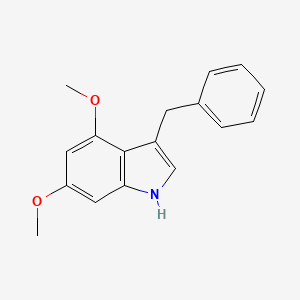
1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
準備方法
The synthesis of 1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- typically involves multi-step organic reactions. One common method starts with the reaction of 4,6-dimethoxyindole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
化学反応の分析
1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the indole ring, particularly at the 3-position.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
科学的研究の応用
1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: Research focuses on its potential therapeutic applications, including its role as a lead compound in drug discovery.
作用機序
The mechanism of action of 1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific caspases . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
4,6-Dimethoxy-1H-indole: Similar in structure but lacks the phenylmethyl group, which may affect its biological activity.
The uniqueness of 1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- lies in its specific substitution pattern, which can influence its reactivity and biological properties.
特性
CAS番号 |
827024-92-0 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
3-benzyl-4,6-dimethoxy-1H-indole |
InChI |
InChI=1S/C17H17NO2/c1-19-14-9-15-17(16(10-14)20-2)13(11-18-15)8-12-6-4-3-5-7-12/h3-7,9-11,18H,8H2,1-2H3 |
InChIキー |
AIDUWYXTFHSHCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)OC)C(=CN2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


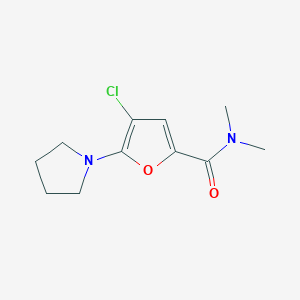
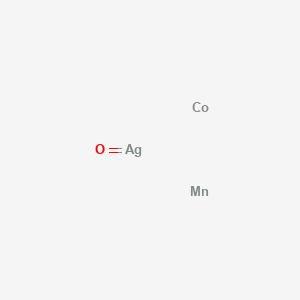

![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-{[1-(2-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14205913.png)
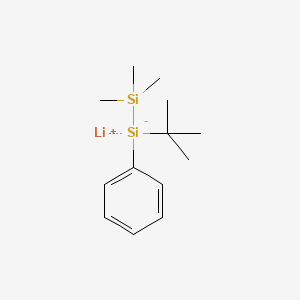
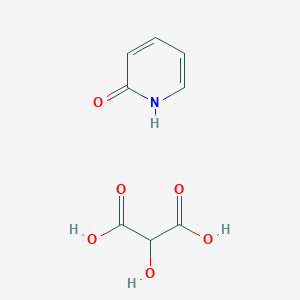
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
